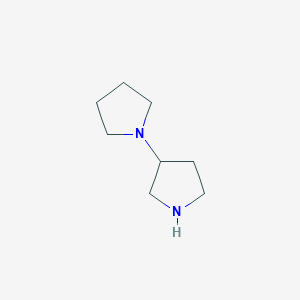

1,3'-Bipyrrolidine

概要

説明

Synthesis Analysis

The synthesis of bipyrrolidine derivatives has been approached through various methods. One paper describes a one-pot, three-component route to chiral 3,3'-bipyrroles, which could be related to the synthesis of 1,3'-bipyrrolidine derivatives . Another study details the synthesis of chiral tetradentate ligands using 2,2'-bipyrrolidine, which demonstrates the versatility of bipyrrolidine as a chiral core . A general method for the synthesis of 1,3'-bipyrroles is also reported, which involves constructing a pyrrole ring on the nitrogen of a substituted 1H-pyrrole . These methods highlight the synthetic accessibility of bipyrrolidine derivatives and their potential for further functionalization.

Molecular Structure Analysis

The molecular structure of bipyrrolidine derivatives has been elucidated using various techniques, including X-ray crystallography and DFT calculations. The axial chirality of bipyrrole was anticipated and confirmed by separating the racemates on a chiral column and subsequent CD spectra of the enantiomers . The conformation of the dibromopyrrolidine ring, a related structure, was reported as a slightly deformed envelope, which could provide insights into the conformational preferences of bipyrrolidine derivatives .

Chemical Reactions Analysis

Bipyrrolidine derivatives participate in a variety of chemical reactions. The synthesis of cis-3,4-dibromopyrrolidine and its structural studies suggest that the bipyrrolidine ring can undergo halogenation reactions . Additionally, the synthesis of novel dispiropyrrolidines through [3+2] cycloaddition reactions with thiazolidinedione and rhodanine derivatives indicates that bipyrrolidine derivatives can be used in cycloaddition reactions to generate complex structures with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyrrolidine derivatives are influenced by their molecular structure and the nature of their substituents. While specific data on 1,3'-bipyrrolidine is not provided, the studies of related compounds suggest that these derivatives exhibit a range of properties that make them suitable for applications in medicinal chemistry and as intermediates in organic synthesis. For instance, the antitumor activity of 2, 3'-bipyrrole derivatives against different cancer cell lines indicates that bipyrrolidine derivatives may possess significant biological activities .

科学的研究の応用

Chiral Applications

- Chiral Motif : 2,2′‐Bipyrrolidine is a useful chiral motif as chiral ligands, auxiliaries, and Lewis bases in various asymmetric transformations. It is utilized in chemical syntheses due to its chiral properties and can be obtained through methods like photodimerization of pyrrolidine followed by optical resolution with tartaric acid (Li, 2012).

Catalysis

- Organocatalysis in Asymmetric Reactions : A class of C2-symmetric 3,3′-dialkoxy-2,2′-bipyrrolidines has been developed for asymmetric organocatalytic Diels–Alder reactions, demonstrating its potential as an effective organocatalyst (Ma et al., 2009); (Ma et al., 2010).

- Catalytic Activity in Oxidation : Bipyrrolidine-based iron complexes have been investigated for their catalytic activity and selectivity in the oxidation of hydrocarbons (Olivo et al., 2013).

Coordination Chemistry and Magnetic Properties

- Coordination Complexes and Magnetism : Research has been conducted on bipyrrolidine-based coordination complexes, examining their structural and magnetic properties. This includes studies on ferromagnetic coupling in dihydrogenpyrophosphate complexes of cobalt(II) and nickel(II) (Greenfield et al., 2015).

Asymmetric Synthesis

- Asymmetric Cycloaddition Catalysis : Novel chiral bipyrrolidine-derived phosphine ligands have been synthesized for use in asymmetric [3+2] cycloaddition reactions, providing a method for the synthesis of highly substituted pyrrolidines (Gu et al., 2012).

Structural Studies

- Stereochemistry in Ligands : Studies have explored the stereochemistry of bipyrrolidine-based sequential polydentate ligands around Ru(ii), providing insights into the binding behavior and chirality at the metal center (Popowski et al., 2016).

特性

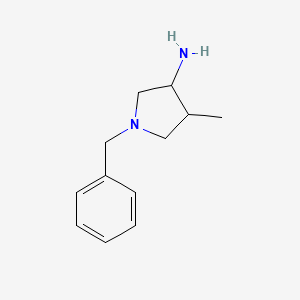

IUPAC Name |

1-pyrrolidin-3-ylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-2-6-10(5-1)8-3-4-9-7-8/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZLSTDPRQSZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30562383 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3'-Bipyrrolidine | |

CAS RN |

267241-99-6 | |

| Record name | 1,3'-Bipyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30562383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 1,3'-bipyrrolidine benzamide derivatives interact with the histamine H3 receptor, and what are the downstream effects of this interaction?

A: While the provided abstracts don't delve into the specific binding interactions, they highlight that 1,3'-bipyrrolidine benzamide derivatives act as antagonists at the histamine H3 receptor [, ]. As antagonists, these compounds bind to the H3 receptor and block its activation by the endogenous ligand, histamine. This inhibition can modulate the release of various neurotransmitters in the brain, including histamine, acetylcholine, and dopamine, ultimately influencing a range of physiological processes such as sleep-wake cycles, cognition, and appetite.

Q2: What are the structure-activity relationships (SAR) observed for 1,3'-bipyrrolidine derivatives as histamine H3 receptor antagonists?

A: The research highlights modifications to the core 1,3'-bipyrrolidine structure to enhance its potency and selectivity for the H3 receptor []. For instance, replacing the benzimidazole moiety with a 3,4-dihydroisoquinolin-1(2H)-one scaffold led to the development of compound 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one (specifically, compound 39 in the study), which demonstrated improved in vitro binding and functional activity at the H3 receptor compared to the initial benzimidazole derivatives []. This suggests that the 3,4-dihydroisoquinolin-1(2H)-one moiety plays a crucial role in enhancing the interaction with the H3 receptor.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Aza-7-deaza-2'-deoxyadenosine (4-amino-1-(beta-d-2-deoxyribofuranosyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1283959.png)

![1-benzyl-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1283964.png)

![1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B1283970.png)

![5-chloro-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1283991.png)